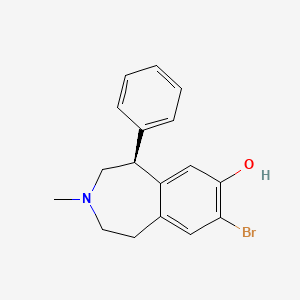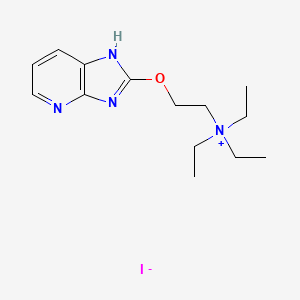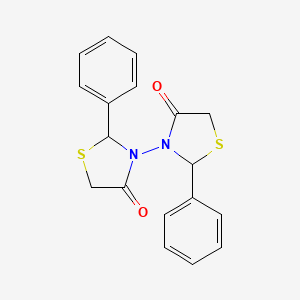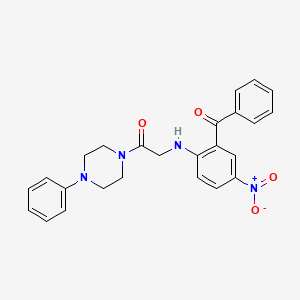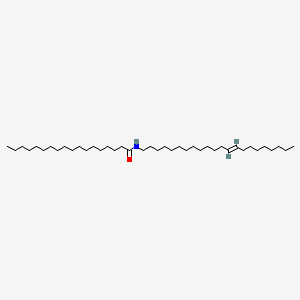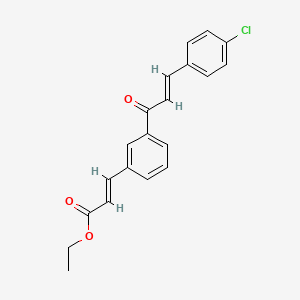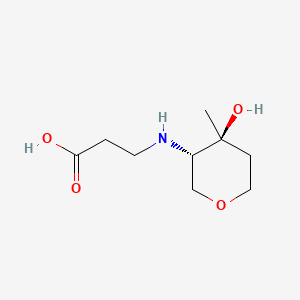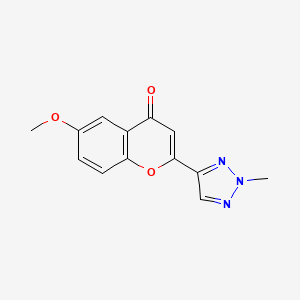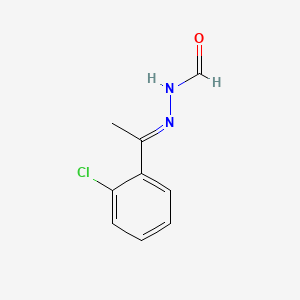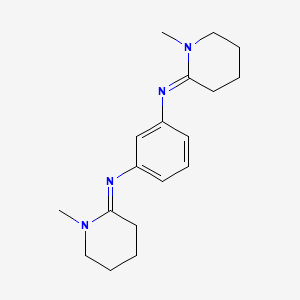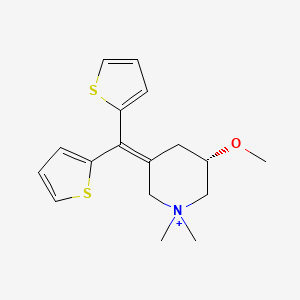
Timepidium, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Timepidium bromide undergoes several types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Reduction: The compound can be reduced to its corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophene derivatives and substituted piperidinium compounds .
Wissenschaftliche Forschungsanwendungen
Timepidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of anticholinergic agents and their interactions with muscarinic receptors.
Biology: Employed in research on gastrointestinal motility and the role of muscarinic receptors in smooth muscle contraction.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and its effects on visceral pain.
Industry: Utilized in the development of new anticholinergic drugs and in the study of drug-receptor interactions
Wirkmechanismus
Timepidium bromide works by antagonizing muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract . These receptors, when activated by the neurotransmitter acetylcholine, stimulate smooth muscle contraction and increase secretions within the stomach and intestines. By blocking these receptors, Timepidium bromide reduces muscle contractions and secretions, alleviating spasms and pain .
Vergleich Mit ähnlichen Verbindungen
Timepidium bromide is similar to other anticholinergic compounds such as:
Tipepidine: Lacks the quaternary methyl group and the methoxy ether present in Timepidium bromide.
Tiquizium bromide: Another anticholinergic used for similar therapeutic purposes.
Dorzolamide: Contains a thiophene nucleus but is used primarily as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Timepidium bromide is unique in its specific structure, which includes the quaternary ammonium group and the methoxy ether, contributing to its peripheral action and lack of central side effects .
Eigenschaften
CAS-Nummer |
340027-74-9 |
|---|---|
Molekularformel |
C17H22NOS2+ |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |
InChI-Schlüssel |
PDYOTUCJOLELJU-AWEZNQCLSA-N |
Isomerische SMILES |
C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Kanonische SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


